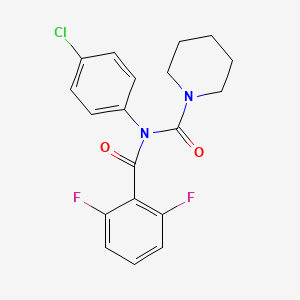
N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first discovered as a potent inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme involved in the regulation of cellular stress responses. Since then, CEP-1347 has been investigated for its potential use in the treatment of a variety of diseases, including neurodegenerative disorders, cancer, and inflammation.
Applications De Recherche Scientifique
Molecular Interaction Studies
One significant area of research involves the detailed study of molecular interactions between N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide derivatives and specific receptors. For example, studies have revealed insights into the antagonist interactions with the CB1 cannabinoid receptor. The analysis includes conformational studies, pharmacophore models development, and quantitative structure-activity relationship (QSAR) models, providing a deep understanding of the steric and electrostatic interactions at play (Shim et al., 2002).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of novel compounds related to this compound. This includes the creation of new molecules with potential applications in various therapeutic areas. For example, NESS 0327, a compound showing high selectivity and affinity for the CB1 receptor, was synthesized and evaluated, highlighting its potential as a novel cannabinoid antagonist (Ruiu et al., 2003).
Antimicrobial Activity
New derivatives have been synthesized and evaluated for their antimicrobial activities, providing potential new avenues for treating various bacterial and fungal infections. For instance, novel pyrazole carboxamide derivatives have been synthesized and characterized, with some demonstrating significant antimicrobial properties (Jadhav et al., 2017).
Enzyme Inhibition for Alzheimer’s Disease
The synthesis of N-substituted derivatives related to this compound has been explored to identify new drug candidates for Alzheimer’s disease. This research involves evaluating the enzyme inhibition activity against acetylcholinesterase (AChE), aiming to find effective treatments for the disease (Rehman et al., 2018).
Lewis Basic Catalysis
The compound has inspired research into Lewis basic catalysis, with derivatives being developed as highly enantioselective catalysts for hydrosilylation processes. This research not only expands the chemical utility of these compounds but also provides a foundation for developing new catalytic processes in synthetic chemistry (Wang et al., 2006).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF2N2O2/c20-13-7-9-14(10-8-13)24(19(26)23-11-2-1-3-12-23)18(25)17-15(21)5-4-6-16(17)22/h4-10H,1-3,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGCLDLHLSPDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Chlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2870119.png)
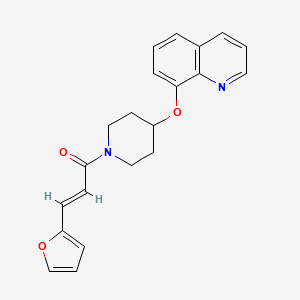

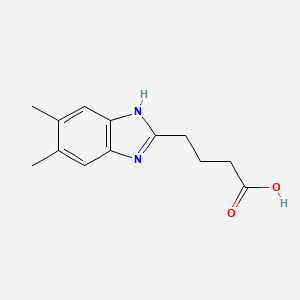
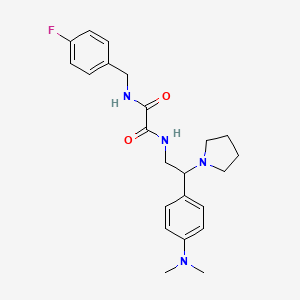
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2870126.png)
![4-(4-(benzyloxy)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2870128.png)
![6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870130.png)
![N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2870132.png)

![[(4-Isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetonitrile](/img/structure/B2870137.png)
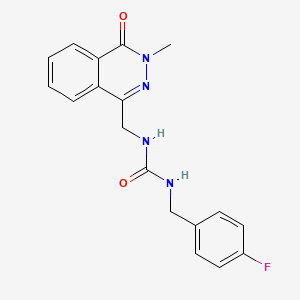
![3-(5-Methylfuran-2-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2870139.png)